molecular formula C18H18N2O4S B277561 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-isopropylphenyl)acetamide

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-isopropylphenyl)acetamide

Cat. No. B277561
M. Wt: 358.4 g/mol
InChI Key: CMXBMGHFPFTQID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-isopropylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through several methods and has shown promising results in various studies.

Mechanism Of Action

The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-isopropylphenyl)acetamide is not fully understood. However, it is believed to act by inhibiting certain enzymes or proteins that are involved in the development or progression of diseases. For example, it has been shown to inhibit the activity of certain kinases that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-isopropylphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation in various diseases. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-isopropylphenyl)acetamide in lab experiments is its versatility. It can be used in various applications, including as a fluorescent probe, an inhibitor of certain enzymes or proteins, and a potential therapeutic agent. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-isopropylphenyl)acetamide. One direction is to further investigate its potential therapeutic applications in various diseases. Another direction is to explore its potential as a fluorescent probe for sensing and imaging applications. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for cost-effective production.

Synthesis Methods

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-isopropylphenyl)acetamide can be synthesized through several methods. One of the most common methods involves the reaction of 2-aminothiophenol and isopropylphenylacetic acid in the presence of acetic anhydride and a catalyst. This reaction results in the formation of the desired compound. Other methods involve the use of different reagents and catalysts, but the basic reaction mechanism remains the same.

Scientific Research Applications

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-isopropylphenyl)acetamide has been extensively studied for its potential applications in various fields. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its antimicrobial and antifungal properties. In addition, it has been used as a fluorescent probe for sensing and imaging applications.

properties

Product Name

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-isopropylphenyl)acetamide

Molecular Formula

C18H18N2O4S

Molecular Weight

358.4 g/mol

IUPAC Name

N-(2-propan-2-ylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C18H18N2O4S/c1-12(2)13-7-3-5-9-15(13)19-17(21)11-20-18(22)14-8-4-6-10-16(14)25(20,23)24/h3-10,12H,11H2,1-2H3,(H,19,21)

InChI Key

CMXBMGHFPFTQID-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O

Origin of Product

United States

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